molecular formula C14H10Cl2O2 B6407187 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% CAS No. 1261913-52-3

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6407187
CAS RN: 1261913-52-3
M. Wt: 281.1 g/mol
InChI Key: YYFJJODTCYQESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% (2,3-DCPMA) is an aromatic acid that has been used in various scientific research applications. It is a white, crystalline powder with a melting point of 200-202°C, and is soluble in water, alcohol, and ether. 2,3-DCPMA is a common compound used in the synthesis of organic compounds, and has been studied for its biochemical and physiological effects on cells and organisms.

Mechanism of Action

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% is believed to act by inhibiting the enzyme guanylate cyclase, which plays an important role in the regulation of cell signaling. This inhibition results in decreased levels of cyclic guanosine monophosphate (cGMP), which can lead to changes in cell metabolism and physiology.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% has been studied for its biochemical and physiological effects on cells and organisms. Studies have shown that 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% can inhibit the growth of certain bacteria and fungi, as well as the production of certain toxins. In addition, 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant effects in cells and tissues.

Advantages and Limitations for Lab Experiments

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it also has several limitations. It is not very stable, and its solubility in water is limited. In addition, the compound is toxic, and therefore must be handled with care.

Future Directions

For research on 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% include further investigation of its biochemical and physiological effects on cells and organisms, as well as the development of new synthetic methods for its production. In addition, further research could be conducted on the mechanism of action of 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95%, and its potential applications in the development of new drugs and therapeutic agents. Finally, research could be conducted to explore the use of 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% in other areas, such as the synthesis of polymers, biopolymers, and pharmaceuticals.

Synthesis Methods

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 2,3-dichlorobenzoic acid with 5-methylbenzene-1,3-diol in the presence of a base, such as sodium hydroxide. This reaction is known as an acylation reaction, and it produces 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% in 95% pure form.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% has been used in various scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of drugs. In addition, 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid, 95% has been used in the synthesis of new organic compounds, such as polymers, biopolymers, and pharmaceuticals.

properties

IUPAC Name

2-(2,3-dichlorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-5-6-9(11(7-8)14(17)18)10-3-2-4-12(15)13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFJJODTCYQESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691180
Record name 2',3'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-52-3
Record name 2',3'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.